2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-propan-2-ylpropanamide
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Overview
Description
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropylpropanamide is a complex organic compound that features a unique structure combining an amino group, a dioxin ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropylpropanamide typically involves multiple steps. One common approach starts with the alkylation of 2,3-dihydroxybenzoic acid to form 2,3-dihydrobenzo[b][1,4]dioxin-5-amine . This intermediate is then subjected to a series of reactions, including azidation, Curtius rearrangement, and hydrolysis, to yield the desired compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing side reactions and simplifying the isolation process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Known for its antibacterial properties.
(E)-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide: Studied for its crystal structure and potential biological activities.
Uniqueness
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H22N2O3 |
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Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)17(15(18)11(3)16)9-12-5-4-6-13-14(12)20-8-7-19-13/h4-6,10-11H,7-9,16H2,1-3H3 |
InChI Key |
PBRATLMNGMUJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=C2C(=CC=C1)OCCO2)C(=O)C(C)N |
Origin of Product |
United States |
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